molecular formula C16H13FO3 B7962512 Methyl 4-(4-acetylphenyl)-3-fluorobenzoate

Methyl 4-(4-acetylphenyl)-3-fluorobenzoate

Cat. No.: B7962512
M. Wt: 272.27 g/mol
InChI Key: PZARMLARIPNXIT-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylphenyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a fluorine atom, and an acetylphenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylphenyl)-3-fluorobenzoate typically involves a multi-step process. One common method is the esterification of 4-(4-acetylphenyl)-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylphenyl)-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-(4-carboxyphenyl)-3-fluorobenzoic acid.

    Reduction: 4-(4-acetylphenyl)-3-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-acetylphenyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylphenyl)-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the acetylphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylphenyl)-3-fluorobenzoate
  • Methyl 4-(4-chlorophenyl)-3-fluorobenzoate
  • Methyl 4-(4-nitrophenyl)-3-fluorobenzoate

Uniqueness

Methyl 4-(4-acetylphenyl)-3-fluorobenzoate is unique due to the presence of the acetyl group, which can impart distinct chemical and biological properties compared to other similar compounds. The acetyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(4-acetylphenyl)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-10(18)11-3-5-12(6-4-11)14-8-7-13(9-15(14)17)16(19)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZARMLARIPNXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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